molecular formula C20H27N3O5S2Si B563048 5'-tert-Butyldimethylsilyloxy Meloxicam CAS No. 1076199-65-9

5'-tert-Butyldimethylsilyloxy Meloxicam

Katalognummer B563048
CAS-Nummer: 1076199-65-9
Molekulargewicht: 481.657
InChI-Schlüssel: DPGUGUUSGGZPDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-tert-Butyldimethylsilyloxy Meloxicam is a product used for proteomics research . It has a molecular formula of C20H27N3O5S2Si and a molecular weight of 481.66 .


Molecular Structure Analysis

The molecular structure of 5’-tert-Butyldimethylsilyloxy Meloxicam is complex, with a molecular formula of C20H27N3O5S2Si . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

5’-tert-Butyldimethylsilyloxy Meloxicam has a molecular weight of 481.66 and a molecular formula of C20H27N3O5S2Si . The specific physical and chemical properties are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Molecular Structure Studies

5'-tert-Butyldimethylsilyloxy Meloxicam is involved in various chemical syntheses and structural modification studies, aiming to improve the pharmacological profile of meloxicam or to explore its potential in creating new compounds. For instance, studies have utilized tert-butyldimethylsilyloxy (TBDMS) protected intermediates for synthesizing beta-lactam antibiotics or to modify the meloxicam molecule for improved therapeutic applications. Such research explores the versatility of meloxicam derivatives in medicinal chemistry, contributing to the development of new drugs with enhanced efficacy and reduced side effects (Jacopin et al., 2001).

Drug Formulation and Delivery Research

Research into drug formulation and delivery systems has investigated the use of meloxicam, including its derivatives, for targeted drug delivery, especially for colorectal cancer prophylaxis and pain management. Studies have focused on developing colon-targeted systems that ensure pH-independent drug release of meloxicam, potentially increasing its efficacy in the prophylaxis of colorectal cancer. This involves innovative formulations that can overcome the solubility challenges of meloxicam and ensure its delivery to specific sites within the body, enhancing therapeutic outcomes (Patel & Amin, 2011).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of meloxicam, including its derivatives, are crucial for understanding its behavior in the body, optimizing dosages, and minimizing potential side effects. Research in this area explores how meloxicam is metabolized and eliminated, informing the development of dosing regimens that maximize its therapeutic effects while minimizing risks. This research is foundational for both clinical practice and further pharmaceutical development, offering insights into how meloxicam and its derivatives can be used more effectively and safely (Ullah et al., 2017).

Antioxidant and Anti-Glycating Activity

Innovative research has also explored the potential antioxidant and anti-glycating properties of meloxicam, which could contribute to its therapeutic effects beyond its well-known anti-inflammatory and analgesic roles. Such studies investigate the ability of meloxicam to inhibit protein glycation and to act as an antioxidant, which could have implications for the treatment of diseases associated with oxidative stress and protein glycation, such as diabetes and its complications. This line of research opens up new avenues for the use of meloxicam in managing diseases where oxidative stress plays a significant role (Pawlukianiec et al., 2020).

Eigenschaften

IUPAC Name

N-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S2Si/c1-20(2,3)31(5,6)28-12-13-11-21-19(29-13)22-18(25)16-17(24)14-9-7-8-10-15(14)30(26,27)23(16)4/h7-11,24H,12H2,1-6H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGUGUUSGGZPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747267
Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1076199-65-9
Record name N-[5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.